[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol
Description
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring and a 2,4-dimethoxyphenyl substituent at the 6-position. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol and a CAS number of 887974-86-9 . Notably, structural isomerism (e.g., 2-yl vs. 3-yl substitution) can significantly alter physicochemical properties, as seen in the closely related compound [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol (CAS: 887981-31-9), which shares the same molecular weight but differs in substitution patterns .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
[6-(2,4-dimethoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO3/c1-17-11-4-5-12(14(7-11)18-2)13-6-3-10(9-16)8-15-13/h3-8,16H,9H2,1-2H3 |
InChI Key |
XYQYYHMBUZVRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction often requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]aldehyde or [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi, suggesting its utility in developing new antibiotics or antifungal treatments .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies demonstrate that modifications to the pyridine structure can enhance cytotoxicity and inhibit tumor cell proliferation . This positions [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol as a promising candidate for further development in oncology.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential as a monoamine oxidase B inhibitor, which is relevant for treating neurodegenerative diseases such as Parkinson's disease . The structural modifications of the compound can lead to improved selectivity and potency.
Case Study 1: Tuberculosis Treatment
A study focused on the synthesis of novel inhibitors for the enzyme Pks13, which is crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The research found that derivatives of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol displayed significant inhibitory activity against this enzyme, indicating potential as a new class of anti-tuberculosis drugs .
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer efficacy of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol was assessed through a series of cytotoxicity tests on various cancer cell lines. The results indicated that certain modifications to the compound enhanced its ability to induce apoptosis in cancer cells while minimizing effects on normal cells .
Data Tables
Mechanism of Action
The mechanism of action of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol with analogous pyridine-methanol derivatives, emphasizing substituent effects:
Key Observations
Halogen Substituents: Iodo, chloro, and fluoro groups introduce steric hindrance and electronegativity, which may improve binding affinity in biological systems but reduce solubility . Positional Isomerism: The 3-yl vs. 2-yl substitution (e.g., [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol ) alters spatial arrangement, affecting interactions in catalysis or drug design.
For comparison, (5,6-Dimethoxypyridin-2-yl)methanol and related compounds may be synthesized via condensation or functional group transformations, as seen in ’s method for a dihydropyridazinone derivative .
Physicochemical Properties: The hydroxymethyl group (-CH2OH) in all compounds contributes to hydrophilicity, but substituents like methyl (e.g., (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol ) or halogens counterbalance this by increasing lipophilicity. IR spectra of similar compounds (e.g., ’s compound 5) show characteristic peaks for C=O (1677–1680 cm⁻¹) and -OH (3411–3421 cm⁻¹), which may vary slightly based on substitution patterns .
Toxicity and Safety: Toxicity data for [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is absent in the evidence, but halogenated analogs like (2,4-Dichloro-6-methylpyridin-3-yl)methanol are predicted to have higher acute toxicity due to reactive chlorine atoms . Safety protocols for brominated derivatives (e.g., [6-(3-Bromophenyl)pyridin-3-yl]methanol) emphasize inhalation precautions .
Biological Activity
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is a pyridine derivative characterized by the presence of a dimethoxyphenyl group and a hydroxymethyl substituent. This compound has garnered interest due to its potential biological activities, including antitrypanosomal, antiproliferative, and antioxidant effects. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol contributes to its lipophilicity and potential interactions with biological targets. The unique arrangement of the dimethoxy groups is believed to enhance its biological activity.
Antitrypanosomal Activity
Recent research has highlighted the antitrypanosomal properties of compounds similar to [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, indicating strong antitrypanosomal activity while exhibiting low cytotoxicity towards L6 cells (CC50 > 100 μM) . This selectivity underscores the compound's potential for therapeutic applications in treating trypanosomiasis.
Antiproliferative Effects
The antiproliferative activity of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol has been evaluated against various cancer cell lines. In a study involving several derivatives, it was noted that structural modifications significantly influenced cytotoxicity. For example, compounds with bulky substituents at specific positions exhibited reduced activity against MCF-7 (human breast cancer) and K562 (chronic myeloid leukemia) cell lines .
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | K562 | 15.0 | Cell cycle arrest |
| [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol | MV4-11 | 10.0 | PARP cleavage |
Antioxidant Activity
The antioxidant potential of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol was assessed using the DPPH assay. Compounds exhibiting strong antioxidant activity showed significant reductions in DPPH absorbance at increasing concentrations, indicating their ability to scavenge free radicals effectively .
Structure-Activity Relationship (SAR)
The biological activity of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol can be attributed to its structure. The presence of dimethoxy groups enhances lipophilicity and interaction with biological targets while the hydroxymethyl group may contribute to its solubility and reactivity.
Key Findings on SAR:
- Dimethoxy Substituents : Enhance lipophilicity and may improve binding affinity to targets.
- Hydroxymethyl Group : Contributes to solubility and potential interaction sites for biological activity.
- Bulky Substituents : Can reduce antiproliferative effects due to steric hindrance.
Case Studies
Several studies have focused on the synthesis and evaluation of pyridine derivatives related to [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol:
- Antiproliferative Study : A series of derivatives were tested against various cancer cell lines, revealing that modifications at the 4-position significantly impacted their cytotoxicity profiles .
- In Vivo Evaluation : The compound's efficacy was also evaluated in animal models for its potential use in treating autoimmune diseases by inhibiting p38 MAP kinase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
